2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5S/c26-18(10-25-19(27)13-6-2-3-7-14(13)20(25)28)24-22-23-16(11-31-22)15-9-12-5-1-4-8-17(12)30-21(15)29/h1-9,11H,10H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZHBZLORCAWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Isoindolinone Moiety: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with primary amines.
Chromone Synthesis: The chromone moiety can be prepared via the cyclization of 2-hydroxyacetophenone derivatives.
Thiazole Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the isoindolinone, chromone, and thiazole intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and chromone rings in the compound facilitate nucleophilic substitution reactions. For example:
Cycloaddition and Ring-Opening Reactions
The isoindolinone moiety participates in cycloaddition reactions under controlled conditions:
Oxidation and Reduction
The chromone carbonyl group undergoes redox reactions:
Acylation and Alkylation
The acetamide group serves as a site for further derivatization:
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed coupling reactions:
Photochemical Reactions
The chromone moiety undergoes photochemical transformations under UV light:
Biological Activity-Driven Modifications
The compound’s anticonvulsant and antioxidant properties have guided synthetic modifications:
Stability and Degradation Pathways
The compound degrades under acidic and thermal conditions:
Comparative Reactivity Analysis
The reactivity of this compound differs significantly from simpler analogs:
| Feature | 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide |
|---|---|---|
| Electrophilic Sites | 5 (isoindolinone carbonyl, thiazole N, chromone carbonyl) | 3 (thiazole N, chromone carbonyl) |
| Nucleophilic Sites | 2 (amide NH, thiazole C-5) | 1 (thiazole C-5) |
| Thermal Stability | Decomposes at 210°C | Stable up to 250°C |
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in metal-catalyzed reactions.
Biology
Biological Activity:
Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Materials Science: Used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- Electron-withdrawing groups (e.g., bromo, chloro in compounds 11 and 13) improve α-glucosidase inhibitory activity via enhanced ligand-receptor hydrophobic interactions .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates multiple pharmacologically relevant moieties, including isoindolinone, chromone, and thiazole. This unique structure suggests potential biological activities that merit detailed investigation.
Chemical Structure
The IUPAC name of the compound indicates its complex structure, which can be represented as follows:
| Component | Structure |
|---|---|
| Isoindolinone | Isoindolinone |
| Chromone | Chromone |
| Thiazole | Thiazole |
Anticonvulsant Activity
Research has indicated that derivatives related to this compound exhibit significant anticonvulsant properties. A study synthesized various derivatives of thiazolidinone and evaluated their efficacy using the maximal electroshock seizure (MES) test. The results demonstrated that these compounds effectively inhibited seizure spread in animal models, suggesting a potential therapeutic application for epilepsy management .
Antioxidant Activity
The antioxidant potential of structurally similar compounds has been explored extensively. For instance, thiazolidine derivatives with hydroxyl substituents on the phenyl ring showed enhanced radical scavenging activity compared to ascorbic acid. This suggests that the incorporation of similar functional groups in our compound could confer antioxidant benefits, which are crucial in mitigating oxidative stress-related diseases .
Anticancer Activity
Coumarin derivatives, particularly those containing thiazole moieties, have been recognized for their anticancer properties. Mechanistic studies reveal that these compounds can modulate various cellular pathways involved in cancer progression, including kinase inhibition and cell cycle arrest. The unique combination of isoindolinone and thiazole in our compound may enhance its efficacy against cancer cells by targeting multiple pathways simultaneously .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of functional groups may allow the compound to interact with specific enzymes involved in disease pathways.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.
- DNA Intercalation : The structural components suggest potential intercalation into DNA, affecting replication and transcription processes.
Case Studies
A series of studies have evaluated the biological activity of compounds similar to this compound:
- Anticonvulsant Study : In a controlled study involving mice, derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), highlighting their potential as anticonvulsants .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that related coumarin-thiazole compounds exhibited cytotoxic effects with IC50 values indicating potent activity against various cancer types .
Q & A
Q. What optimized synthetic routes and reaction conditions improve the yield of this compound?
Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1710–1758 cm⁻¹ (phthalimide), ~1680 cm⁻¹ (amide), and thiazolidinone C=O at ~1758 cm⁻¹ .
- NMR :
- ¹H-NMR : Aromatic protons appear at δ 7.18–7.89 ppm, while NH protons resonate at δ 8.40–11.1 ppm .
- ¹³C-NMR : Carbonyl carbons are observed at δ 162–174 ppm, with aromatic carbons at δ 123–142 ppm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate its anti-inflammatory mechanisms?
Methodological Answer:
- Substituent Modification : Replace the 4-fluorophenyl or thiophene moieties (e.g., in analogs 7h and 7k ) with electron-withdrawing/donating groups to assess effects on COX-2 inhibition .
- In Vitro/In Vivo Correlation : Use the Carrageenan-induced paw edema model (in vivo) and protein denaturation assay (in vitro) to compare activity. For example, analogs with fluorinated aryl groups show higher edema reduction (e.g., 7h , 85% yield, 457 M+1) .
- Docking Studies : Model interactions with inflammatory targets (e.g., COX-2 active site) using software like AutoDock, referencing crystallographic data from related acetamide derivatives .
Q. How can contradictory pharmacological data (e.g., high in vitro but low in vivo activity) be resolved?
Methodological Answer:
- Bioavailability Screening : Assess solubility (logP) and metabolic stability using HPLC and liver microsome assays. Poor solubility may explain discrepancies, as seen in thiazolidinone derivatives .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, esterase-mediated hydrolysis of the phthalimide moiety could reduce in vivo efficacy .
- Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability, as demonstrated for structurally similar thiazole derivatives .
Q. What computational strategies predict optimal reaction pathways for novel analogs?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies. For instance, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 60% .
- Machine Learning : Train models on datasets of reaction yields and conditions (e.g., solvent polarity, catalyst loading) to predict optimal parameters for new syntheses .
- Retrosynthetic Analysis : Fragment the target molecule using tools like Synthia, prioritizing routes with commercially available precursors (e.g., 2-aminothiazole derivatives) .
Data Contradiction Analysis
Q. How to address inconsistencies in anti-inflammatory activity across analogs?
Methodological Answer:
- Statistical Validation : Perform ANOVA on biological replicates (n ≥ 3) to confirm significance. For example, analog 7k (88% yield) showed lower activity due to steric hindrance from the thiophene group .
- Crystallographic Insights : Compare X-ray structures (e.g., torsion angles of dichlorophenyl vs. thiazol rings) to identify steric/electronic mismatches with target binding pockets .
- Dose-Response Curves : Re-evaluate IC₅₀ values at varying concentrations (0.1–100 µM) to rule out assay-specific artifacts .
Methodological Tables
Q. Table 1: Key Pharmacological Data for Selected Analogs
| Analog | Yield (%) | M.P. (°C) | Anti-Inflammatory Activity (vs. Control) | Reference |
|---|---|---|---|---|
| 7h | 85 | 273–276 | 80% edema reduction | |
| 7k | 88 | 284–288 | 65% edema reduction |
Q. Table 2: Computational vs. Experimental Yields
| Reaction Pathway | Predicted Yield (%) | Experimental Yield (%) | Deviation (%) | Reference |
|---|---|---|---|---|
| Route A (DFT) | 78 | 72 | 7.7 | |
| Route B (ML) | 85 | 88 | 3.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
